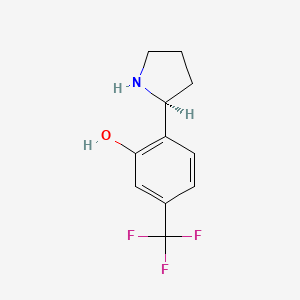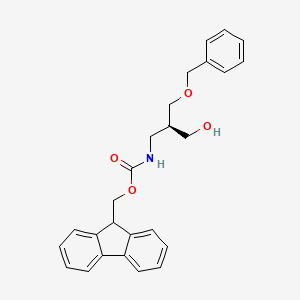
(9H-Fluoren-9-yl)methyl (R)-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group, a benzyloxy group, and a hydroxymethyl group, all connected through a carbamate linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a suitable leaving group on the fluorenyl intermediate.
Formation of the Carbamate Linkage: The final step involves the formation of the carbamate linkage by reacting the fluorenyl-benzyloxy intermediate with an isocyanate derivative under mild conditions.
Industrial Production Methods
Industrial production of (9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl alcohol derivatives, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted fluorenyl derivatives
科学的研究の応用
(9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate
- Methylcyclohexane : A simpler hydrocarbon with different chemical properties and applications.
- Bromomethyl methyl ether : A reactive intermediate used in organic synthesis.
Uniqueness
(9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate is unique due to its combination of functional groups, which impart distinct reactivity and versatility. Unlike simpler hydrocarbons like methylcyclohexane, this compound can participate in a wide range of chemical reactions, making it valuable for various scientific and industrial applications.
特性
分子式 |
C26H27NO4 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-phenylmethoxypropyl]carbamate |
InChI |
InChI=1S/C26H27NO4/c28-15-20(17-30-16-19-8-2-1-3-9-19)14-27-26(29)31-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,20,25,28H,14-18H2,(H,27,29)/t20-/m1/s1 |
InChIキー |
ADHRNFHJXCNWIF-HXUWFJFHSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
正規SMILES |
C1=CC=C(C=C1)COCC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12946474.png)


![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B12946495.png)
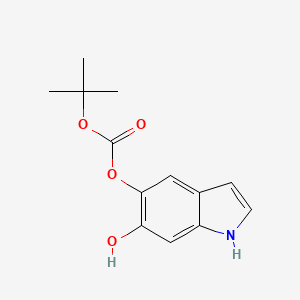
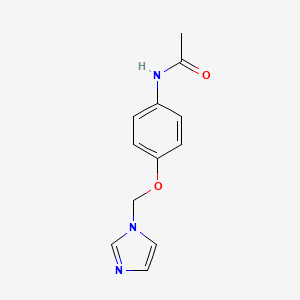
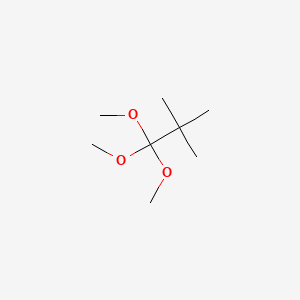
![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol](/img/structure/B12946519.png)
![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)
![5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12946540.png)
![1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12946543.png)
